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molecular formula C13H10BrNO2 B8545443 2-(2-Hydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide CAS No. 61395-19-5

2-(2-Hydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide

Cat. No. B8545443
M. Wt: 292.13 g/mol
InChI Key: YEYQGKAPSMPIAX-UHFFFAOYSA-N
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Patent
US04018781

Procedure details

2-(2-Hydroxyphenyl)isoxazolo[2,3-a]pyridinium bromide from Example 1 (5.0 g) is refluxed in acetic anhydride (40 ml) under nitrogen for 60-90 minutes. The solution is cooled, and the solvent is evaporated. The oily residue is diluted with ethyl acetate to crystallize the product. Recrystallization from isopropanol gives gray-white crystals (4.16 g, 73%), m.p. 198°-201° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[Br-:1].[OH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[O:17][N+:12]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:11]2[CH:10]=1.[C:18](OC(=O)C)(=[O:20])[CH3:19]>>[Br-:1].[C:18]([O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[O:17][N+:12]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:11]2[CH:10]=1)(=[O:20])[CH3:19] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[Br-].OC1=C(C=CC=C1)C1=CC=2[N+](=CC=CC2)O1
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
ADDITION
Type
ADDITION
Details
The oily residue is diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to crystallize the product
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropanol

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(C)(=O)OC1=C(C=CC=C1)C1=CC=2[N+](=CC=CC2)O1
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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